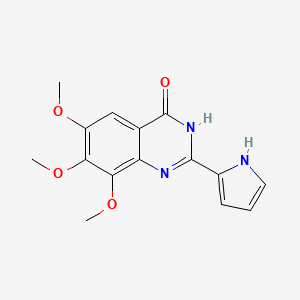
6,7,8-trimethoxy-2-(1H-pyrrol-2-yl)-3,4-dihydroquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7,8-trimethoxy-2-(1H-pyrrol-2-yl)-3,4-dihydroquinazolin-4-one is a small-molecule compound known for its potential applications in various scientific fields. This compound has garnered attention due to its unique chemical structure and promising biological activities.
Chemical Reactions Analysis
6,7,8-trimethoxy-2-(1H-pyrrol-2-yl)-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions vary depending on the desired outcome. For instance, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may utilize reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
This compound has been studied for its potential applications in several scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, 6,7,8-trimethoxy-2-(1H-pyrrol-2-yl)-3,4-dihydroquinazolin-4-one has shown promise as an inhibitor of certain biological pathways, making it a candidate for drug development. Specifically, it has been investigated for its ability to suppress the reactivation of latent HIV-1-infected cells by enhancing the proteasomal degradation of the viral Tat protein and inhibiting the activity of the FACT protein complex .
Mechanism of Action
The mechanism of action of 6,7,8-trimethoxy-2-(1H-pyrrol-2-yl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. In the context of HIV-1 inhibition, the compound enhances the proteasomal degradation of the viral Tat protein, thereby reducing the reactivation of latent HIV-1-infected cells. Additionally, it inhibits the activity of the facilitated chromatin transcription (FACT) protein complex, further contributing to its antiviral effects .
Comparison with Similar Compounds
6,7,8-trimethoxy-2-(1H-pyrrol-2-yl)-3,4-dihydroquinazolin-4-one can be compared to other similar compounds in terms of its chemical structure and biological activities. Similar compounds include other quinazolinone derivatives, which also exhibit various biological activities. this compound is unique due to its specific ability to target the Tat protein and FACT complex, making it a promising candidate for HIV-1 inhibition .
Properties
Molecular Formula |
C15H15N3O4 |
|---|---|
Molecular Weight |
301.30 g/mol |
IUPAC Name |
6,7,8-trimethoxy-2-(1H-pyrrol-2-yl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C15H15N3O4/c1-20-10-7-8-11(13(22-3)12(10)21-2)17-14(18-15(8)19)9-5-4-6-16-9/h4-7,16H,1-3H3,(H,17,18,19) |
InChI Key |
ROHDYHBGUYAYLU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C(=O)NC(=N2)C3=CC=CN3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


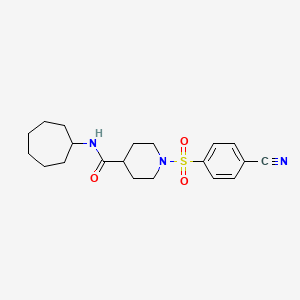

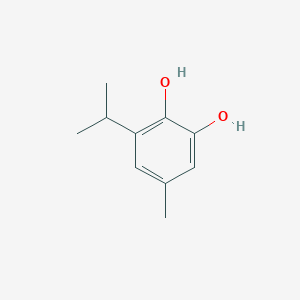
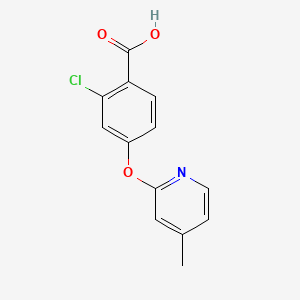
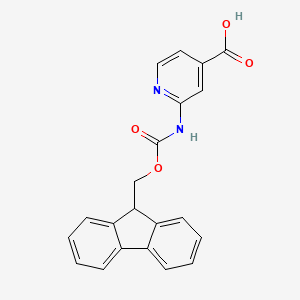
![[4-(Difluoromethyl)-3-fluorophenyl]methanesulfonylchloride](/img/structure/B13579575.png)

![2-(2-Bromo-4-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}aceticacid](/img/structure/B13579596.png)
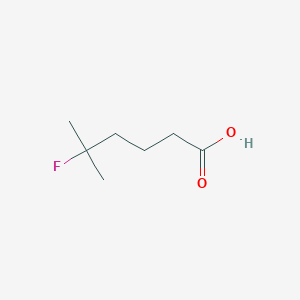
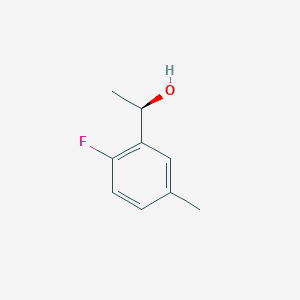
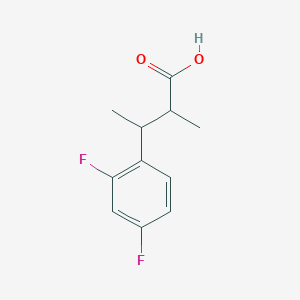
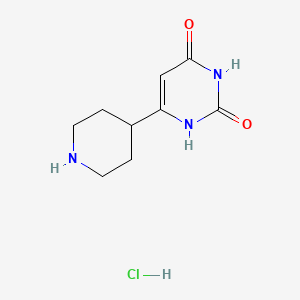
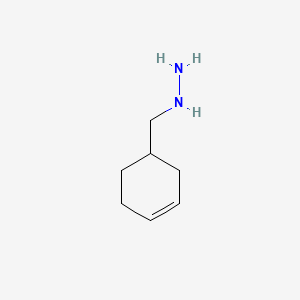
![1-(1-(benzo[d][1,3]dioxole-6-carbonyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13579648.png)
